Cas no 2097995-39-4 (4-Chloro-2-cyclopropyl-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine)

4-Chloro-2-cyclopropyl-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine is a synthetic organic compound featuring a pyrimidine core with a chloro substituent and a cyclopropyl substituent. The compound also contains a fluoromethyl azetidin-1-yl group, providing unique electronic properties. Its structural features offer potential for various applications in medicinal chemistry, including as a lead compound for drug discovery.
4-Chloro-2-cyclopropyl-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine structure
2097995-39-4 structure
Product Name:4-Chloro-2-cyclopropyl-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine
CAS No:2097995-39-4
MF:C11H13ClFN3
MW:241.692424535751
CID:5725251
PubChem ID:121201653
Update Time:2025-07-22

4-Chloro-2-cyclopropyl-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine Chemical and Physical Properties

Names and Identifiers

    • AKOS026709779
    • F1907-5366
    • 4-chloro-2-cyclopropyl-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine
    • 4-chloro-2-cyclopropyl-6-[3-(fluoromethyl)azetidin-1-yl]pyrimidine
    • 2097995-39-4
    • Pyrimidine, 4-chloro-2-cyclopropyl-6-[3-(fluoromethyl)-1-azetidinyl]-
    • 4-Chloro-2-cyclopropyl-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine
    • Inchi: 1S/C11H13ClFN3/c12-9-3-10(16-5-7(4-13)6-16)15-11(14-9)8-1-2-8/h3,7-8H,1-2,4-6H2
    • InChI Key: WKPZCFKHZGTFCL-UHFFFAOYSA-N
    • SMILES: ClC1C=C(N=C(C2CC2)N=1)N1CC(CF)C1

Computed Properties

  • Exact Mass: 241.0782033g/mol
  • Monoisotopic Mass: 241.0782033g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 29Ų

Experimental Properties

  • Density: 1.349±0.06 g/cm3(Predicted)
  • Boiling Point: 380.8±27.0 °C(Predicted)
  • pka: 2.49±0.39(Predicted)

4-Chloro-2-cyclopropyl-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine Pricemore >>

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4-Chloro-2-cyclopropyl-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine
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$ 95.00 2022-04-01
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Additional information on 4-Chloro-2-cyclopropyl-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine

Introduction to 4-Chloro-2-cyclopropyl-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine (CAS No. 2097995-39-4)

4-Chloro-2-cyclopropyl-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 2097995-39-4, represents a promising candidate for further exploration in drug discovery and development. The molecular structure incorporates several key functional groups, including a chloro substituent, a cyclopropyl ring, and an azetidinyl moiety linked to a pyrimidine core. These elements collectively contribute to the compound's reactivity and interaction with biological targets, making it an intriguing subject for medicinal chemists.

The chloro group at the 4-position of the pyrimidine ring is a common feature in many bioactive molecules, often serving as a leaving group in nucleophilic substitution reactions or participating in hydrogen bonding interactions. The cyclopropyl substituent, on the other hand, introduces steric hindrance and can influence the compound's solubility and metabolic stability. The presence of the 3-(fluoromethyl)azetidin-1-yl side chain adds another layer of complexity, with the fluoromethyl group potentially enhancing lipophilicity and metabolic stability while the azetidinyl ring may interact with specific binding pockets in biological targets.

In recent years, there has been a growing interest in developing novel pyrimidine derivatives as pharmacological agents. Pyrimidines are heterocyclic compounds that are fundamental components of nucleic acids and have been widely used in the synthesis of antiviral, anticancer, and antimicrobial drugs. The structural motif of 4-Chloro-2-cyclopropyl-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine aligns well with this trend, as it combines several pharmacophoric elements that have been demonstrated to improve drug-like properties such as binding affinity, selectivity, and pharmacokinetic profiles.

One of the most compelling aspects of this compound is its potential application in targeting kinases, which are enzymes involved in numerous cellular processes and are frequently dysregulated in diseases such as cancer. The azetidinyl ring, in particular, has been shown to mimic peptide-like structures that can interact with kinase active sites. Additionally, the fluoromethyl group can serve as a probe for understanding electron density distribution and may facilitate covalent bond formation with reactive residues in the target protein. These features make 4-Chloro-2-cyclopropyl-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine a valuable scaffold for designing kinase inhibitors.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high accuracy. Studies using molecular dynamics simulations suggest that the chloro group and cyclopropyl ring engage in specific interactions with polar residues in the target protein, while the 3-(fluoromethyl)azetidin-1-yl moiety adopts a conformation that optimizes binding affinity. These insights have guided synthetic modifications aimed at improving potency and selectivity. For instance, replacing the chloro substituent with other halogenated or alkoxyl groups has been explored to modulate metabolic stability and tissue distribution.

The synthesis of 4-Chloro-2-cyclopropyl-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine presents unique challenges due to its complex architecture. However, modern synthetic methodologies have made significant strides in addressing these challenges. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, have been particularly useful for constructing the pyrimidine core and introducing various substituents. Additionally, asymmetric synthesis techniques have enabled the preparation of enantiomerically pure forms of this compound, which is crucial for evaluating stereoselective interactions with biological targets.

In preclinical studies, 4-Chloro-2-cyclopropyl-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine has demonstrated promising activity against several kinases of interest. For example, it has shown inhibitory effects on tyrosine kinases such as EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor), which are implicated in tumor growth and angiogenesis. The compound's ability to disrupt kinase signaling pathways has led to investigations into its potential therapeutic applications for cancers driven by these kinases.

Furthermore, the fluoromethyl group has been exploited for developing radiolabeled derivatives that can be used in positron emission tomography (PET) imaging studies. PET scans allow researchers to visualize biological processes non-invasively and assess drug distribution and target engagement in vivo. By incorporating fluorine into the molecular structure, scientists can take advantage of its high nuclear spin properties for imaging applications. This approach has provided valuable insights into how 4-Chloro-2-cyclopropyl-6-(3-(fluoromethyl)azetidin-1-y l)pyrimidine interacts with its target proteins in living organisms.

The pharmacokinetic properties of this compound are also of great interest. Initial studies indicate that it exhibits moderate solubility in water but good solubility in organic solvents commonly used in drug formulations. The presence of multiple hydrogen bond donors and acceptors suggests potential for oral bioavailability if optimized appropriately through structure-based drug design principles.

Future research directions include exploring derivative libraries based on this scaffold to identify compounds with enhanced potency, selectivity, and pharmacokinetic profiles. Additionally, 4-Chloro -2 -cyclo propy l -6 -(3 - ( fluoro methyl ) azeti din -1 - yl ) py rimi dine may serve as a starting point for developing combination therapies that synergize with existing treatments or address resistance mechanisms observed during single-agent therapy.

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